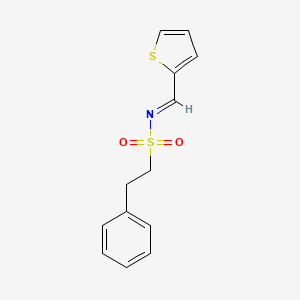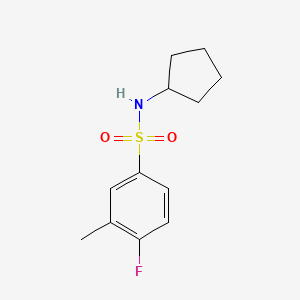
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide, also known as PTES, is a sulfonamide compound that has been widely used in scientific research. PTES is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
作用機序
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide inhibits CAIX by binding to its active site and blocking its catalytic activity. CAIX is involved in regulating the pH of cancer cells, which is important for their survival and growth. Inhibition of CAIX by 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide disrupts this pH regulation, leading to a decrease in tumor cell viability and proliferation.
Biochemical and Physiological Effects
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CAIX, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and reduce tumor cell migration and invasion.
実験室実験の利点と制限
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of CAIX, making it a useful tool for studying the role of this enzyme in cancer. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide is also relatively stable and easy to synthesize, making it a cost-effective reagent for research. However, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide. One area of interest is the development of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the combination of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide in animal models before moving on to clinical trials in humans.
Conclusion
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide (2-phenyl-N-(2-thienylmethylene)ethanesulfonamide) is a promising compound for cancer research due to its potent inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to have a number of biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and reduction of tumor cell migration and invasion. While 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has some limitations as a research tool, it holds great promise for the development of new cancer therapies.
合成法
The synthesis of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide involves the reaction of 2-thienylmethylene-2-aminopropane-1-sulfonic acid with benzaldehyde in the presence of acetic acid as a catalyst. The reaction is carried out at room temperature for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to be a potent and selective inhibitor of CAIX, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(NE)-2-phenyl-N-(thiophen-2-ylmethylidene)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATYVFNCSUKKKF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)


![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)